(2-Amino-3-phenylpropyl)dimethylamine
Description
Overview of the Chemical Compound's Structural Significance in Organic Chemistry
(2-Amino-3-phenylpropyl)dimethylamine, with the IUPAC name N¹,N¹-dimethyl-1-phenylpropane-1,2-diamine, possesses a molecular architecture that is noteworthy in the field of organic chemistry. The structure features a three-carbon propane (B168953) chain with a phenyl group attached to the third carbon. The amine groups are located at the 2-position (a primary amine) and the 1-position (a tertiary dimethylamine). This arrangement creates a vicinal diamine, a structural motif known to be a privileged element in biologically active compounds and a versatile building block in organic synthesis. nih.govresearchgate.net
The presence of two distinct types of amino groups—a primary and a tertiary amine—on adjacent carbons offers differential reactivity, a feature that can be exploited in multi-step synthetic pathways. Furthermore, the carbon atom at the 2-position is a stereocenter, meaning the compound can exist as different stereoisomers. This chirality is of paramount importance in asymmetric synthesis, where chiral ligands are used to control the stereochemical outcome of a reaction. Chiral 1,2-diamines are extensively used as ligands in asymmetric catalysis for a variety of transformations, including hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. researchgate.netnih.govrsc.orgrsc.org The combination of the phenylpropyl group, which provides steric bulk and potential for electronic interactions, and the chiral vicinal diamine core makes this compound a significant scaffold for the design of new catalysts and biologically relevant molecules. nih.govrsc.org
Historical Development of Academic Inquiry Pertaining to this compound and Related Diamines
The academic focus on diamines and related structures can be traced back to the foundational period of modern organic chemistry. The isolation and structural determination of naturally occurring alkaloids, many of which contain amine functionalities, spurred early interest. The first synthetic drug, chloral (B1216628) hydrate, was discovered in 1869, and the late 19th and early 20th centuries saw the rise of pharmaceutical chemistry, with many early drugs being derivatives of simple organic molecules derived from coal tar. ucdavis.edu
The study of phenylpropylamine derivatives gained momentum in the early 20th century. For instance, Phenylpropanolamine was first synthesized around 1910 and was introduced for medical use by the 1930s. wikipedia.org This historical context highlights the long-standing interest in the phenylpropylamine scaffold.
Research into vicinal diamines, specifically, has been driven by their utility. The development of synthetic methodologies to create these structures with high selectivity has been a persistent goal. researchgate.net Early methods often lacked stereocontrol, but the increasing demand for enantiomerically pure compounds, particularly for pharmaceutical applications, led to the development of sophisticated asymmetric syntheses. rsc.orgresearchgate.net The synthesis of various diamines, such as N,N'-Dimethyl-1,3-propanediamine, has also been optimized for industrial applications, reflecting their importance as chemical intermediates. wikipedia.orggoogle.com The academic inquiry into compounds like this compound is a continuation of this historical trajectory, focusing on creating complex, functional molecules with precise stereochemistry for advanced applications. researchgate.net
Scope and Research Focus of Scholarly Investigations into the Chemical Compound
Current scholarly investigations into this compound and structurally related diamines are multifaceted, spanning several key areas of chemical science.
Asymmetric Catalysis: A primary focus of research is the application of chiral vicinal diamines as ligands for transition metal catalysts. researchgate.net These catalysts are instrumental in asymmetric transfer hydrogenation and other enantioselective transformations, which are crucial for producing single-enantiomer pharmaceuticals. nih.gov The specific structure of this compound, with its distinct amine groups and phenyl substituent, makes it a candidate for the development of novel, highly selective catalysts.
Synthetic Building Blocks: Vicinal diamines are recognized as vital building blocks in organic synthesis. researchgate.netnih.gov They are precursors to a wide array of more complex molecules, including heterocyclic compounds and biologically active agents. nih.govresearchgate.netuobaghdad.edu.iq Research in this area involves developing efficient synthetic routes to access these diamines and then employing them in the construction of target molecules. For example, related phenylpropylamine derivatives serve as the backbone for a number of important pharmaceutical drugs. wikipedia.org
Medicinal Chemistry: The diamine motif is present in numerous biologically active compounds. nih.govrsc.orgbohrium.com Research explores how the structural features of diamines like this compound influence their biological activity. While this article excludes specific therapeutic applications, the general investigation of how such structures interact with biological targets is a significant field of academic pursuit.
Coordination Chemistry: The ability of the two amine groups to chelate to metal ions makes these compounds interesting ligands in coordination chemistry. Studies in this area investigate the synthesis, structure, and properties of metal complexes formed with these diamine ligands. samipubco.com
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHSRJNAQHRMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264742 | |
| Record name | N1,N1-Dimethyl-3-phenyl-1,2-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29802-24-2 | |
| Record name | N1,N1-Dimethyl-3-phenyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29802-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-3-phenyl-1,2-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201264742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-3-phenylpropyl)dimethylamine | |
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Synthetic Methodologies for 2 Amino 3 Phenylpropyl Dimethylamine and Its Analogues
Established Synthetic Pathways to the Chemical Compound
The creation of (2-Amino-3-phenylpropyl)dimethylamine can be accomplished through several well-documented multi-step strategies. These methods typically involve the formation of the core phenylpropane skeleton followed by the introduction of the dimethylamino group.
Multi-Step Synthesis Strategies
One of the most prominent methods for synthesizing compounds of this class is through reductive amination . This process involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced to the final amine. For the synthesis of this compound, this would involve the reaction of phenyl-2-propanone (P2P) with dimethylamine (B145610). erowid.orgkoreascience.krmdma.chwikimedia.org The reaction is typically carried out in the presence of a reducing agent and often a catalyst. Common reducing agents include hydrogen gas with a metal catalyst (like Raney nickel, platinum, or palladium), or chemical reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. erowid.orgkoreascience.krorganic-chemistry.org
Another established pathway is the Leuckart reaction , which involves the reaction of a ketone (in this case, phenyl-2-propanone) with a formamide (B127407) derivative. mdpi.com To obtain the target N,N-dimethylated compound, N,N-dimethylformamide could be used. This one-pot reaction typically requires high temperatures. mdpi.com
A further multi-step strategy involves the initial synthesis of amphetamine (1-phenyl-2-aminopropane) followed by subsequent N-methylation. The Eschweiler-Clarke reaction provides a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde. reddit.comwikipedia.orgjk-sci.comyoutube.com Treating amphetamine with these reagents would lead to the formation of the tertiary amine, this compound. bbgate.com This reaction is known to proceed to the tertiary amine stage without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.comyoutube.com
The following table outlines these primary multi-step synthesis strategies:
| Synthetic Strategy | Key Reactants | General Conditions | Primary Product |
|---|---|---|---|
| Reductive Amination | Phenyl-2-propanone, Dimethylamine | Reducing agent (e.g., H₂/Raney Ni, NaBH₃CN) | This compound |
| Leuckart Reaction | Phenyl-2-propanone, N,N-Dimethylformamide | High temperature, Formic acid (often used) | This compound |
| Eschweiler-Clarke Reaction | Amphetamine, Formaldehyde, Formic Acid | Excess reagents, heat | This compound |
Role of Key Intermediates in the Synthesis of this compound
The synthesis of this compound is critically dependent on several key intermediates. Phenyl-2-propanone (P2P) , also known as phenylacetone (B166967), is a central precursor in many of the most common synthetic routes, including reductive amination and the Leuckart reaction. mdma.chwikipedia.org The reactivity of the carbonyl group in P2P allows for the crucial carbon-nitrogen bond formation.
In the context of reductive amination, an imine or iminium ion intermediate is formed from the reaction of phenyl-2-propanone and dimethylamine. This transient species is then subjected to reduction to yield the final tertiary amine. erowid.org The stability and reactivity of this intermediate can be influenced by the reaction conditions, such as pH and the choice of catalyst.
Methodologies for Scalable Synthesis of the Chemical Compound
For the large-scale production of this compound, continuous reaction methods offer significant advantages over batch processes in terms of efficiency and safety. Continuous flow reactors, particularly those used for catalytic hydrogenations, can allow for better control of reaction parameters and higher throughput. researchgate.net The synthesis of related N,N-dimethyl amines has been successfully demonstrated using continuous processes.
The choice of catalyst is also crucial for scalability. While noble metal catalysts like platinum and palladium are highly effective, their cost can be a limiting factor. The development of more economical and robust catalysts, such as those based on cobalt or nickel, is an area of active research for industrial-scale reductive amination reactions. univ-lille.fr
Novel Synthetic Approaches and Innovations
Ongoing research in organic synthesis continues to provide new and improved methods that could be applied to the production of this compound.
Exploration of Undiscovered Reaction Routes for this compound
While the reductive amination of phenyl-2-propanone is a primary route, novel catalytic systems are being explored to enhance efficiency and selectivity. Recent advancements in catalysis have introduced iridium and cobalt-based catalysts that show high activity for reductive amination under milder conditions. mdpi.comresearchgate.netkanto.co.jp Biocatalysis, using enzymes such as reductive aminases, presents a potential future route. These enzymes can operate under mild, aqueous conditions and offer high stereoselectivity, which could be harnessed for the synthesis of specific enantiomers of the target compound. researchgate.net
Another potential avenue is the direct α-amination of carbonyl compounds. Recent research has shown the ability to introduce a primary amino group to unfunctionalized carbonyls, which could then be N,N-dimethylated in a subsequent step. nih.gov This approach could offer an alternative to starting from phenyl-2-propanone.
Development of Sustainable Synthesis Methods for the Chemical Compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. For a molecule like this compound, this involves several areas of innovation.
The use of greener solvents is a key consideration. Traditional organic solvents can be replaced with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). nih.gov In some cases, reactions can be performed in water or even under solvent-free conditions, significantly reducing waste. nih.govresearchgate.net
Catalyst development also plays a major role in sustainable synthesis. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is preferred over homogeneous catalysts. univ-lille.fr Research into catalysts made from earth-abundant metals like cobalt and iron is a promising area for developing more sustainable processes. researchgate.net
Energy efficiency can be improved through the use of alternative energy sources such as microwave irradiation or ultrasound. nih.gov These methods can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. Furthermore, electrochemical synthesis methods are being explored as a green alternative for producing related compounds like N,N-dimethylformamide, which could inspire new routes for the target molecule. rsc.org
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound and its analogues:
| Green Chemistry Principle | Application in Synthesis | Examples |
|---|---|---|
| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Use of 2-MeTHF, CPME, water, or solvent-free conditions. nih.govnih.govresearchgate.net |
| Catalysis | Employing reusable heterogeneous catalysts and earth-abundant metals. | CoFe2O4 nanocomposites, Co-based catalysts. univ-lille.frnih.gov |
| Energy Efficiency | Utilizing alternative energy sources to reduce reaction times and energy consumption. | Microwave-assisted synthesis, sonochemistry (ultrasound). nih.gov |
| Renewable Feedstocks | Exploring biocatalytic routes that can utilize renewable starting materials. | Use of engineered reductive aminases. researchgate.net |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships of this compound. Modifications to the phenylpropyl moiety, alterations to the amine functionalities, and the creation of conformationally restricted analogues allow for a systematic investigation of how different structural features influence its properties.
Strategies for Modifying the Phenylpropyl Moiety
Modifications to the phenylpropyl moiety of this compound can be broadly categorized into alterations of the phenyl ring and functionalization of the propyl chain. These changes can significantly impact the molecule's interaction with biological targets.
Substitution on the phenyl ring is a common strategy to alter the electronic and steric properties of the molecule. The synthesis of such analogues often starts with a correspondingly substituted starting material. For instance, the synthesis of 1-(3',4'-disubstituted phenyl)propan-2-amines can be achieved from substituted aromatic aldehydes. rsc.orgrsc.org Vanillin, for example, can be O-alkylated to introduce various alkoxy groups at the 4-position, followed by a Darzens condensation to yield the corresponding 1-phenylpropan-2-ones, which are key intermediates. rsc.org
Another approach involves the direct modification of the phenyl ring of a pre-existing phenylpropylamine scaffold, although this is less common due to potential side reactions. Post-modification of an aryl group, as demonstrated in the synthesis of tamoxifen (B1202) derivatives, can sometimes be achieved through reactions like the McMurry coupling, which could theoretically be applied to platinum-complexed phenylpropylamine derivatives. mdpi.comnih.gov Friedel-Crafts-type acylation reactions using strong Brønsted acids can also be employed to introduce acyl groups onto aromatic rings, offering another potential route for modification. nih.gov
Table 1: Examples of Phenyl Ring Modifications in Phenylpropylamine Analogues
| Starting Material | Reagents and Conditions | Modified Phenylpropylamine Analogue |
|---|---|---|
| Vanillin | 1. Alkyl halide, base (O-alkylation) 2. Chloroacetic ester, sodium methoxide (B1231860) (Darzens condensation) 3. Reductive amination | 1-(4-Alkoxy-3-methoxyphenyl)propan-2-amine derivative |
This table presents hypothetical examples based on established synthetic routes for related compounds.
Altering the three-carbon chain of the phenylpropyl moiety can involve introducing substituents or changing the chain length. Functionalization of alkyl chains can be achieved through various organic reactions. For example, siloxane-hybrid chains have been introduced onto aromatic cores via hydrosilylation of an alkene, a strategy that could be adapted to a phenylpropylamine derivative bearing an unsaturated bond on the propyl chain. mdpi.com
Lengthening or shortening the propyl chain would result in homologues of this compound. For instance, phenethylamine (B48288) (a two-carbon chain) and phenylbutylamine (a four-carbon chain) analogues could be synthesized through established routes for these compound classes. The synthesis of poly(propylene fumarate) involves the acylation of propylene (B89431) glycol, demonstrating a method for functionalizing a propylene unit that could potentially be adapted. nih.gov
Approaches to Altering the Amine Functionalities
The two amine groups of this compound, a primary amine and a tertiary dimethylamine, offer multiple sites for modification through reactions such as alkylation and acylation.
Selective N-alkylation of the primary amine can be achieved under controlled conditions. The use of ionic liquids as solvents has been shown to reduce the overalkylation of primary amines, leading to the selective formation of secondary amines. researchgate.net Another strategy involves the use of dimethyl carbonate (DMC) over bimetallic nanoparticles, which can selectively N-methylate primary amines. nih.gov Base-mediated cascade amidination/N-alkylation of amines with alcohols also provides a method for introducing alkyl groups. rsc.org For the synthesis of selectively mono-N-arylated aliphatic diamines, an iridium-catalyzed amine alkylation has been reported. researchgate.net
Further alkylation of the dimethylamino group would lead to the formation of a quaternary ammonium salt.
Acylation of the primary amine is a common transformation to introduce a variety of functional groups. Selective acylation of polyamines can be achieved with high yields by utilizing the proton as a protecting group for other amine functionalities. nih.govscilit.com Phenyl acetate (B1210297) has been demonstrated as a reagent for the highly selective N-acetylation of primary amino groups in the presence of secondary amines. researchgate.net For more complex polyamines, 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones have been developed as highly selective acyl transfer reagents. nih.govrsc.org The synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides involves the reaction of an aminoindazole with a phenyl isocyanate, showcasing another method for modifying a primary amine. nih.govresearchgate.net
Table 2: Summary of Amine Functionalization Strategies
| Reaction Type | Reagents and Conditions | Resulting Amine Analogue |
|---|---|---|
| N-Alkylation | Alkyl halide in ionic liquid | Secondary amine at the primary position |
| N-Methylation | Dimethyl carbonate, Cu-Zr nanoparticles | N-methylated primary amine |
| N-Arylation | Arylamine, amino alcohol, Iridium catalyst | N-arylated primary amine |
| N-Acetylation | Phenyl acetate | N-acetylated primary amine |
This table provides an overview of general strategies applicable to the modification of the primary amine group.
Synthesis of Conformationally Restricted Analogues
Introducing conformational constraints into the flexible phenylpropylamine backbone can lead to analogues with enhanced selectivity and potency for biological targets. This is typically achieved by incorporating the structure into a ring system.
One of the most common strategies for creating conformationally restricted analogues of phenethylamines and related compounds is the synthesis of tetrahydroisoquinolines (THIQs). rsc.org The Pictet-Spengler reaction is a classic method for constructing the THIQ skeleton from a β-phenethylamine and an aldehyde or ketone. organic-chemistry.org This reaction can be facilitated by microwave assistance. organic-chemistry.org The Bischler-Napieralski reaction, followed by reduction, also yields THIQs. organic-chemistry.org These methods could be adapted to a suitably functionalized 3-phenylpropylamine (B116678) precursor to generate tetrahydroisoquinoline analogues. The endogenous synthesis of THIQs from dietary factors highlights the feasibility of their formation under mild conditions. nih.gov
The synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings fused to or incorporating the phenylpropylamine scaffold can create novel conformationally restricted analogues. A one-pot route from halogenated amides to piperidines and pyrrolidines has been developed, which involves amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution. mdpi.com Another approach is the TMSOTf-mediated "5/6-endo-dig" reductive hydroamination of enynyl amines, which provides stereoselective access to substituted pyrrolidines and piperidines. organic-chemistry.org The synthesis of piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans from lactam-tethered alkenols also showcases a strategy for constructing such fused systems. researchgate.net Furthermore, an enantiomeric synthesis of piperidine and pyrrolidine alkaloids has been achieved through intramolecular hydroboration-cycloalkylation or ring-closing metathesis. nih.gov
Other cyclic structures can also be envisioned. For example, conformationally restricted analogues of milnacipran, which features a cyclopropane (B1198618) ring, have been synthesized to act as NMDA receptor antagonists. nih.gov This suggests that the introduction of a cyclopropane ring into the phenylpropylamine backbone is a viable strategy for restricting conformational freedom.
Stereoselective Synthesis and Chiral Control in 2 Amino 3 Phenylpropyl Dimethylamine Chemistry
Enantioselective Synthesis of (2-Amino-3-phenylpropyl)dimethylamine
Enantioselective synthesis aims to directly produce one specific enantiomer of a chiral molecule. This is often achieved by using chiral catalysts or chiral auxiliaries that influence the stereochemical outcome of a reaction.
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantiomeric excess (ee). A chiral catalyst can guide a reaction to preferentially form one enantiomer of the product. For a molecule like this compound, this strategy would likely focus on the asymmetric synthesis of a key chiral intermediate, which is then converted to the final product.
One plausible route involves the asymmetric Henry (nitroaldol) reaction. In this approach, a chiral catalyst, often a copper complex with a chiral ligand, facilitates the addition of a nitromethane (B149229) equivalent to a prochiral aldehyde. For instance, the reaction between an appropriate aldehyde and nitromethane could be catalyzed to produce a chiral β-nitroalcohol with high enantioselectivity. These nitroalcohols are valuable intermediates as the nitro group can be readily reduced to an amine. A study by Kodama et al. demonstrated the use of chiral 1,3-diamine ligands with copper for the asymmetric Henry reaction, achieving excellent yields and enantioselectivities for various β-nitroalcohols. nih.gov This methodology could be adapted to synthesize a chiral nitro-alcohol precursor to the target diamine.
Another potent strategy is the palladium-catalyzed asymmetric allylic amination (AAA). This reaction involves the substitution of a leaving group on an allylic substrate with an amine, directed by a chiral palladium catalyst. This method can create a chiral C-N bond with high enantiopurity. researchgate.net By selecting an appropriate allylic substrate, a chiral amine intermediate can be formed, which can then be elaborated into the final this compound structure.
The following table presents typical results for copper-catalyzed asymmetric Henry reactions, illustrating the high levels of enantioselectivity achievable for producing chiral building blocks.
Table 1: Asymmetric Henry Reaction Catalyzed by a Chiral Cu-Diamine Complex
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| Benzaldehyde | 98 | 91 |
| 4-Chlorobenzaldehyde | 98 | 90 |
| 2-Naphthaldehyde | 96 | 89 |
| Cinnamaldehyde | 85 | 85 |
Data derived from analogous systems reported in the literature. nih.gov
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This method is one of the most reliable in asymmetric synthesis.
For the synthesis of chiral amines, N-tert-butanesulfinamide (Ellman's auxiliary) is exceptionally effective. osi.lv The synthesis would begin with a suitable prochiral ketone, such as 1-(dimethylamino)-3-phenylpropan-2-one. This ketone would first undergo condensation with an enantiopure N-tert-butanesulfinamide to form an N-sulfinyl imine. The crucial step is the subsequent diastereoselective reduction of this imine. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, directing the hydride reducing agent to the opposite face. This results in the formation of a sulfinamide with high diastereomeric excess. Finally, the chiral auxiliary is cleaved under acidic conditions to reveal the desired chiral primary amine.
Another powerful auxiliary-based method involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester. mdpi.com This reaction establishes the stereochemistry at the β-carbon with high control, dictated by the chirality of the amide auxiliary. The resulting β-amino ester can then be converted into the target 1,3-diamine through standard functional group manipulations, such as reduction of the ester moiety. mdpi.com
The table below shows the high diastereoselectivity typically achieved in the reduction of N-tert-butanesulfinyl ketimines, a key step in this synthetic approach.
Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines
| Ketimine Substrate | Reducing Agent | Diastereomeric Ratio (dr) |
|---|---|---|
| Ph(Me)C=NS(O)tBu | NaBH₄ | 98:2 |
| Ph(Et)C=NS(O)tBu | NaBH₄ | 98:2 |
| Cy(Me)C=NS(O)tBu | L-Selectride® | >99:1 |
| i-Pr(Me)C=NS(O)tBu | L-Selectride® | 98:2 |
Data from representative examples of N-tert-butanesulfinyl imine reductions. osi.lv
Diastereoselective Approaches to this compound
Diastereoselective synthesis involves reactions that form a new stereocenter under the influence of a pre-existing one, resulting in the preferential formation of one diastereomer.
In substrate-controlled reactions, a chiral center already present in the starting material directs the stereochemical outcome of the formation of a new chiral center. acs.org This approach leverages the intrinsic steric and electronic properties of the substrate to create a defined diastereomer. acs.org
A potential substrate-controlled synthesis of this compound could begin with an enantiomerically pure starting material like (R)-phenylglycinol. The existing stereocenter bearing the phenyl group and a hydroxyl group can act as a directing element. The hydroxyl group can coordinate to reagents, and the phenyl group provides steric hindrance, forcing incoming reactants to approach from the less hindered face. acs.org For example, conversion of the primary amine of phenylglycinol to a dimethylamino group and subsequent oxidation of the alcohol would yield a chiral ketone. The existing stereocenter at the alpha position would then direct the diastereoselective reduction of the ketone or the reductive amination of it to install the second amine functionality, leading to the desired diastereomer of the final product.
Specific diastereoselective transformations are employed to construct the second stereocenter with a defined relationship to the first. Building on the strategies discussed, if a chiral auxiliary is used to create the first stereocenter, the same auxiliary can direct the formation of the second.
A highly relevant example is the diastereoselective reduction of N-tert-butanesulfinyl ketimines derived from α-amino ketones. osi.lv Starting with an enantiopure α-amino ketone, condensation with the Ellman auxiliary would form an imine. The inherent chirality of the starting material, combined with the directing power of the sulfinyl auxiliary, would strongly bias the facial selectivity of a subsequent reduction, leading to a single diastereomer of the protected diamine.
Alternatively, diastereoconvergent crystallization is an elegant method where a catalyst facilitates the epimerization of a newly formed, configurationally unstable stereocenter in solution, while the thermodynamically more stable diastereomer selectively crystallizes. nih.gov A catalytic enantio- and diastereoselective Mannich reaction could be employed to construct the carbon backbone of the target molecule. Under specific conditions, the reaction can be guided to produce a single diastereomer in high yield and enantiomeric excess, even if the initial reaction produces a mixture of diastereomers. nih.gov
Resolution Techniques for Racemic Mixtures of this compound
When a synthesis is not stereoselective, it produces a racemic mixture (an equal mixture of enantiomers). Resolution is the process of separating these enantiomers. For a compound like this compound, which has two primary amine groups, classical resolution via diastereomeric salt formation is a highly viable strategy.
This method involves reacting the racemic diamine with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-camphorsulfonic acid, or N-carbethoxy-L-proline. researchgate.net This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base, liberating the desired enantiomerically pure diamine.
Another powerful method is enzymatic kinetic resolution. This technique relies on the ability of enzymes to selectively catalyze a reaction on only one enantiomer of a racemic substrate. For example, a lipase (B570770) like Novozym® 435 could be used to selectively acylate one enantiomer of a racemic precursor, such as 1-dimethylamino-2-phenylpropane-3-ol. researchgate.net The reaction with an acyl donor (e.g., vinyl acetate) would yield the acetylated alcohol of one enantiomer while leaving the other enantiomer unreacted. The acylated and non-acylated compounds can then be easily separated by chromatography. The acyl group can be subsequently removed to provide the enantiopure alcohol, which can then be converted to the target diamine.
Table 3: Enzymatic Kinetic Resolution of a Racemic Propanediol Precursor
| Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeₛ %) | Enantiomeric Excess of Product (eeₚ %) |
|---|---|---|---|
| 4 | 29 | 39 | >99 |
| 8 | 41 | 68 | >99 |
| 24 | 51 | >99 | 98 |
| 48 | 53 | >99 | 97 |
Data based on the kinetic resolution of an analogous 1-aryl-2,2-dimethyl-1,3-propanediol. researchgate.net
Classical Resolution Methods
Classical resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method involves the use of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Following separation, the individual diastereomers are treated to regenerate the pure enantiomers of the original compound.
For primary and secondary amines with a phenyl group, such as derivatives of 1-phenyl-2-propanamine, tartaric acid is a commonly used chiral resolving agent. libretexts.org The reaction of a racemic amine with an enantiomerically pure form of tartaric acid, for instance, (+)-tartaric acid, results in the formation of two diastereomeric salts: (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate. These salts can then be separated based on differences in their solubility in a suitable solvent system.
The efficiency of the resolution can be influenced by several factors, including the choice of solvent, the stoichiometry of the resolving agent, and the temperature profile of the crystallization process.
Table 1: Illustrative Conditions for Classical Resolution of a Phenylpropylamine Analogue
| Parameter | Condition | Reference |
| Racemic Amine | (1-methyl-2-phenyl)-ethylamine | gavinpublishers.com |
| Resolving Agent | (-)-Tartaric Acid | gavinpublishers.com |
| Solvent | Isopropyl Alcohol (IPA) | gavinpublishers.com |
| Stoichiometry | ~0.5 equivalent of Tartaric Acid | gavinpublishers.com |
| Initial Yield (Diastereomeric Salt) | 87.5% | gavinpublishers.com |
| Enantiomeric Excess (ee) after initial precipitation | 83.5% | gavinpublishers.com |
| Enantiomeric Excess (ee) after purification | 95% | gavinpublishers.com |
This table presents data for a structurally related compound and serves as an illustrative example of typical conditions and outcomes for classical resolution.
Enzymatic Resolution Strategies
Enzymatic resolution offers a highly selective and efficient alternative for the synthesis of enantiomerically pure amines. This technique utilizes enzymes, most commonly lipases, to catalyze the selective transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The resulting mixture of the transformed and untransformed enantiomers can then be easily separated.
Candida antarctica lipase B (CALB) is a versatile and widely used biocatalyst for the kinetic resolution of a variety of chiral compounds, including phenylethylamines and their derivatives. researchgate.netnih.govrsc.org The enzyme often demonstrates high enantioselectivity in the acylation of amines, where an acyl group from an acyl donor is transferred to one of the enantiomers. nih.gov
In a typical enzymatic resolution of a racemic amine, the substrate is incubated with the lipase in an appropriate organic solvent, along with an acyl donor. Common acyl donors include simple esters like ethyl acetate (B1210297) or more specialized reagents such as ethyl methoxyacetate. researchgate.netrsc.org The enzyme selectively catalyzes the acylation of one enantiomer, for instance, the (R)-enantiomer, to form an amide. The unreacted (S)-enantiomer and the newly formed (R)-amide can then be separated by standard chromatographic techniques or extraction.
The choice of solvent, acyl donor, and reaction conditions such as temperature can significantly impact the conversion rate and the enantioselectivity of the enzymatic resolution. For many phenylethylamine derivatives, CALB has been shown to provide excellent enantiomeric excesses (>99% ee) and good yields. researchgate.net
Table 2: Representative Data for Enzymatic Resolution of Phenylethylamine Analogues using Candida antarctica Lipase B (CALB)
| Substrate (Analogue) | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Amine | Reference |
| 1-Phenylethylamine | Isopropyl methoxyacetate | Solvent-free | ~50 | ≥95% | nih.gov |
| 1-Phenylethylamine | Ethyl methoxyacetate | Not Specified | 43 | >99% (S-amine) | researchgate.net |
| 4-Phenylbutan-2-amine | Isopropyl 2-ethoxyacetate | MTBE | ~50 | >95% (R-amide) | mdpi.com |
This table is a compilation of data for structurally similar compounds to illustrate the effectiveness of enzymatic resolution with CALB. MTBE = Methyl tert-butyl ether.
Mechanistic Investigations of Reactions Involving 2 Amino 3 Phenylpropyl Dimethylamine
Elucidation of Reaction Mechanisms in the Synthesis of the Chemical Compound
The primary route for the synthesis of (2-Amino-3-phenylpropyl)dimethylamine is through the reductive amination of phenylacetone (B166967) (also known as 1-phenyl-2-propanone or P2P). mdma.chwikipedia.org This process involves the reaction of a ketone with an amine in the presence of a reducing agent. acs.orgwikimedia.org Another notable method is the Leuckart reaction, which also achieves reductive amination but utilizes formic acid or its derivatives as the reducing agent. wikipedia.orgmdpi.com
Role of Hydride Transfer Mechanisms
A critical step in the synthesis of this compound is the reduction of an intermediate species by a hydride transfer. In the context of reductive amination using reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride, a hydride ion (H⁻) is transferred to an electrophilic carbon atom. researchgate.net
In the Leuckart reaction, formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide (B127407), serve as the hydride donor. wikipedia.orgmdpi.comsciencemadness.org The mechanism involves the transfer of a hydride from the formate molecule to the iminium ion intermediate. This transfer is a key step that leads to the formation of the final amine product. libretexts.org The efficiency of this hydride transfer can be influenced by the reaction temperature, which is typically elevated in the Leuckart reaction, often ranging from 120 to 165 °C. wikipedia.org
Table 1: Common Hydride Donors in the Synthesis of Amines
| Hydride Donor | Reaction Condition | Typical Application |
| Sodium borohydride (NaBH₄) | Mild conditions | General reductive amination |
| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~4-5) | Selective reduction of iminium ions |
| Formic acid / Formate salts | High temperatures (120-165 °C) | Leuckart-Wallach reaction |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions | Reduction of amides |
Formation and Reactivity of Iminium Ions
The formation of an iminium ion is a central feature of the reductive amination pathway to synthesize this compound. This process begins with the nucleophilic attack of dimethylamine (B145610) on the carbonyl carbon of phenylacetone. mdma.ch This initial addition forms an unstable hemiaminal (or carbinolamine) intermediate. mdma.ch
Pathways Involving Zwitterionic Intermediates
While less commonly invoked for standard reductive amination, the possibility of zwitterionic intermediates has been considered in related reaction mechanisms, particularly in cycloaddition reactions. mdpi.com In the context of the synthesis of this compound, a zwitterionic intermediate is not a primary feature of the widely accepted reductive amination or Leuckart reaction mechanisms.
However, in some complex organic transformations, the interaction between reactants can lead to the formation of transient zwitterionic species. mdpi.com For instance, in certain cycloaddition reactions, the stepwise formation of bonds can proceed through a zwitterionic intermediate, which can influence the stereochemistry of the product. mdpi.com While direct evidence for a zwitterionic pathway in the synthesis of this specific amine is not prominent in the literature, theoretical studies on related reactions suggest that such intermediates can exist, albeit often as high-energy, short-lived species. mdpi.com
Mechanistic Studies of Functional Group Interconversions of this compound
Functional group interconversions involving this compound can be used to synthesize various derivatives. These reactions typically target the amino group or the phenyl ring.
The tertiary amine functionality can be converted into other groups through various reactions. For example, oxidation of the amine can lead to the formation of an N-oxide. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents onto the aromatic core. The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the propyl-dimethylamine substituent.
Furthermore, the entire this compound molecule can be a precursor for more complex structures through reactions that involve the cleavage or modification of its carbon skeleton, though such transformations are less common. vanderbilt.eduub.edu The conversion of alcohols to alkyl halides or sulfonates, followed by substitution with an amine, represents a general strategy for amine synthesis that can be conceptually reversed to consider potential interconversions. vanderbilt.eduub.edu For example, the tertiary amine could, in principle, be cleaved under specific conditions to yield other functional groups, although this is often a challenging and non-selective process.
Kinetic and Thermodynamic Aspects of Reactions with the Chemical Compound
The kinetics and thermodynamics of the synthesis of this compound are influenced by several factors, including the choice of reagents, solvent, temperature, and catalysts.
For the Leuckart reaction, the high temperatures required suggest a significant activation energy barrier for the reaction. wikipedia.org The reaction is typically driven to completion by the evolution of carbon dioxide gas when formamide is used, which shifts the equilibrium towards the product side according to Le Châtelier's principle. sciencemadness.org
Table 2: Factors Influencing Reaction Kinetics and Thermodynamics
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| Temperature | Increases reaction rate | Can affect equilibrium position |
| Catalyst | Lowers activation energy, increasing rate | Does not affect equilibrium position |
| Solvent | Can affect reaction rates and solubility | Can influence the overall free energy change |
| Concentration | Higher concentration generally increases rate | Can shift equilibrium |
Derivatization and Functionalization Strategies for 2 Amino 3 Phenylpropyl Dimethylamine
Introduction of New Functional Groups onto the (2-Amino-3-phenylpropyl)dimethylamine Scaffold
The introduction of new functionalities to the this compound core can be systematically achieved by targeting its inherent reactive sites. These modifications can be broadly categorized into reactions involving the amine centers and electrophilic substitution on the phenyl ring.
Further amination of the this compound scaffold is conceptually focused on the primary amine group. While the existing tertiary amine is generally unreactive in typical amination protocols, the primary amine can undergo several types of C-N bond-forming reactions.
One potential strategy is reductive amination , where the primary amine could be reacted with an aldehyde or ketone in the presence of a reducing agent to yield a secondary or tertiary amine, respectively. This method is a cornerstone in amine synthesis due to its broad applicability and mild conditions.
Another approach is transition-metal-catalyzed amination, such as the Buchwald-Hartwig amination . fishersci.co.uk This powerful methodology allows for the coupling of the primary amine with aryl halides or triflates, providing access to a diverse range of N-arylated derivatives. fishersci.co.uknih.gov The choice of catalyst, typically a palladium or copper complex with a specific phosphine (B1218219) ligand, is crucial for achieving high yields and selectivity. nih.govresearchgate.net The presence of the tertiary amine on the scaffold would likely require careful optimization of reaction conditions to avoid catalyst inhibition.
Furthermore, direct amination of phenols with the primary amine of the scaffold can be achieved through rhodium-catalyzed processes, offering a direct route to hydroxy- N-aryl derivatives with water as the only byproduct. nih.gov
The two amine centers of this compound exhibit different reactivity profiles towards alkylating and acylating agents, which can be exploited for selective functionalization.
Alkylation: The primary amine is more nucleophilic than the sterically hindered tertiary amine and can be selectively alkylated under controlled conditions. fishersci.co.uklibretexts.org Reaction with one equivalent of an alkyl halide would primarily yield the corresponding secondary amine. libretexts.orgwikipedia.org However, over-alkylation to form a mixture of secondary and tertiary amines is a common side reaction, often necessitating the use of a large excess of the starting amine or protective group strategies to ensure mono-alkylation. libretexts.orgwikipedia.orgyoutube.com The tertiary amine can undergo alkylation to form a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction, though this typically requires more forcing conditions than the alkylation of the primary amine. libretexts.orgwikipedia.org
Acylation: Acylation is a highly efficient method for functionalizing the primary amine. Reaction with acyl chlorides or acid anhydrides readily forms a stable amide bond. researchgate.netbath.ac.uk This reaction is generally highly selective for the primary amine over the tertiary amine due to the latter's steric hindrance and lower nucleophilicity. The resulting amides are valuable for introducing a wide array of functional groups and for modifying the electronic properties of the nitrogen atom. N,N-dimethylacetamide can also serve as an acetylating agent in the presence of N,N'-carbonyldiimidazole. researchgate.net
Table 1: Potential Alkylation and Acylation Reactions
| Reaction Type | Reagent | Target Site | Potential Product |
|---|---|---|---|
| Mono-alkylation | Alkyl Halide (1 eq.) | Primary Amine | Secondary Amine |
| Quaternization | Alkyl Halide (excess) | Tertiary Amine | Quaternary Ammonium Salt |
| Acylation | Acyl Chloride/Anhydride | Primary Amine | N-Acyl Derivative (Amide) |
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) is directed by the activating nature of the alkyl side chain.
Halogenation: Direct halogenation of the phenyl ring can be achieved using various reagents. For bromination, bromine in the presence of a Lewis acid catalyst like FeBr₃ is a standard method. Similarly, chlorination can be accomplished with chlorine and a catalyst such as FeCl₃ or AlCl₃. wikipedia.org Iodination can be performed with iodine in the presence of an oxidizing agent like nitric acid. wikipedia.org For phenylethylamine derivatives, halogenation at the para-position is often favored. nih.gov The reaction conditions must be carefully controlled to avoid side reactions, such as oxidation of the amine groups. Protection of the amine functionalities may be necessary prior to electrophilic substitution to prevent their reaction with the electrophilic reagents and to avoid deactivation of the ring. wikipedia.org
Nitration and Sulfonation: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while sulfonation is typically achieved with fuming sulfuric acid. These reactions introduce nitro and sulfonic acid groups, respectively, onto the phenyl ring, which can then be further transformed into other functional groups.
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | Bromo-substituted Phenyl Ring |
| Chlorination | Cl₂ / FeCl₃ | Chloro-substituted Phenyl Ring |
| Iodination | I₂ / HNO₃ | Iodo-substituted Phenyl Ring |
| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted Phenyl Ring |
Late-Stage Functionalization of Complex this compound Derivatives
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery and materials science for rapidly generating structural diversity from a common advanced intermediate. researchgate.net For derivatives of this compound, LSF would primarily focus on C-H functionalization of the phenyl ring or the alkyl backbone.
Transition metal-catalyzed C-H activation is a powerful tool for LSF. For instance, palladium-catalyzed C-H arylation could introduce new aryl groups onto the phenyl ring, while other metal catalysts could facilitate the introduction of alkyl, alkoxy, or halogen substituents at positions that are not easily accessible through classical electrophilic substitution. The directing-group ability of the amine functionalities, or derivatives thereof, could be harnessed to control the regioselectivity of these C-H functionalization reactions.
Orthogonal Protection and Deprotection Strategies for this compound
Given the presence of two distinct amine functionalities, orthogonal protection is essential for achieving selective modification of the this compound scaffold. organic-chemistry.orgresearchgate.net Orthogonality means that one protecting group can be removed selectively in the presence of the other, allowing for sequential functionalization of the primary and tertiary amines. organic-chemistry.orgresearchgate.netresearchgate.net
The primary amine can be protected with a variety of common amine protecting groups. The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the conditions required for its removal.
Common protecting groups for the primary amine include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). researchgate.netyoutube.com
Carbobenzyloxy (Cbz or Z): Installed using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. youtube.com
9-Fluorenylmethyloxycarbonyl (Fmoc): Attached using Fmoc-Cl or Fmoc-OSu, it is stable to acidic conditions but is cleaved by bases such as piperidine (B6355638). researchgate.netsigmaaldrich.com
The tertiary amine is generally less reactive and often does not require protection. However, if quaternization is a concern during alkylation steps, the choice of reaction conditions becomes critical.
An orthogonal strategy could involve protecting the primary amine with a Boc group. This would allow for modifications at other parts of the molecule under basic or hydrogenolytic conditions. Subsequently, the Boc group can be removed with TFA to liberate the primary amine for further functionalization, leaving other acid-sensitive groups intact. Conversely, protecting the primary amine with an Fmoc group would allow for reactions under acidic conditions, with subsequent deprotection using a base.
Table 3: Orthogonal Protection Scheme for the Primary Amine
| Protecting Group | Protection Reagent | Deprotection Condition | Orthogonal to |
|---|---|---|---|
| Boc | Boc₂O | Trifluoroacetic Acid (TFA) | Cbz, Fmoc |
| Cbz | Benzyl Chloroformate | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| Fmoc | Fmoc-Cl / Fmoc-OSu | Piperidine (Base) | Boc, Cbz |
The strategic application of these derivatization, functionalization, and protection techniques allows for the systematic and controlled modification of the this compound scaffold, enabling the synthesis of a wide range of novel derivatives for further study.
2 Amino 3 Phenylpropyl Dimethylamine As a Building Block in Complex Organic Synthesis
Application in the Construction of Macrocyclic Structures
Macrocycles are large ring structures that are of significant interest in host-guest chemistry and drug discovery. The synthesis of these molecules often relies on the reaction of two bifunctional linear molecules under high-dilution conditions to favor intramolecular or [n+n] cyclization over polymerization.
Vicinal diamines are valuable components in the formation of polyamine macrocycles. In principle, a 1,2-diamine such as (2-Amino-3-phenylpropyl)dimethylamine could serve as a "corner" piece in a macrocyclic structure. For example, it could undergo a [2+2] condensation with a dicarboxylic acid derivative to form a large ring containing two diamine units. This is a chemically plausible application for this class of compounds. However, a specific search for the use of this compound in macrocycle construction did not yield any documented examples.
Table 1: Illustrative General Reaction for Macrocycle Formation Using a Diamine This table shows a generalized scheme for how a diamine can be used to create a macrocyclic diamide, a common strategy in organic synthesis.
| Reactant A | Reactant B | Conditions | Product Type |
| Generic 1,2-Diamine | Diacyl Chloride | High Dilution, Base | [2+2] Macrocyclic Diamide |
This represents a general synthetic principle and is not a documented reaction of this compound.
Role as a Chiral Building Block in Enantioselective Syntheses
Chiral 1,2-diamines are one of the most powerful and widely used classes of molecules in the field of asymmetric catalysis. Their utility stems from their ability to act as chiral ligands that coordinate to a metal center, creating a chiral environment that can induce high stereoselectivity in a chemical reaction. The two nitrogen atoms of the diamine can form a stable five-membered chelate ring with the metal, which rigidly positions the chiral elements of the ligand to effectively influence the approaching substrate.
Given that this compound possesses two stereocenters and is a vicinal diamine, its enantiomerically pure forms (e.g., (1R,2S) or (1S,2R)) are structurally well-suited for use as chiral ligands. They could potentially be applied in a wide range of metal-catalyzed reactions, such as asymmetric hydrogenation, cyclopropanation, or transfer hydrogenation. Despite this high potential, a literature search for specific applications of this compound as a chiral ligand or auxiliary in enantioselective synthesis did not return any published research.
Table 2: Examples of Common Chiral 1,2-Diamines in Asymmetric Catalysis This table lists well-known chiral 1,2-diamines and their established applications to illustrate the role this class of compounds plays in synthesis.
| Chiral 1,2-Diamine | Abbreviation | Typical Application(s) |
| (1R,2R)-1,2-Diaminocyclohexane | (R,R)-DACH | Ligand for asymmetric transfer hydrogenation, epoxidation |
| (1S,2S)-1,2-Diphenylethane-1,2-diamine | (S,S)-DPEN | Ligand for asymmetric ketone hydrogenation |
| (-)-Sparteine | - | Ligand for asymmetric deprotonation |
This table provides context on the utility of the 1,2-diamine functional group in asymmetric synthesis; this compound is not listed as its applications in this context are not documented in the searched literature.
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 3 Phenylpropyl Dimethylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H and ¹³C NMR Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of (2-Amino-3-phenylpropyl)dimethylamine is expected to reveal distinct signals for each unique proton environment. The phenyl group would typically exhibit signals in the aromatic region (δ 7.0-7.5 ppm). The protons of the propyl chain—specifically the benzylic CH₂, the CH adjacent to the primary amine, and the CH₂ adjacent to the dimethylamino group—would appear in the aliphatic region. The six protons of the two methyl groups on the tertiary amine would likely produce a singlet, reflecting their chemical equivalence. The protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals would be expected for the carbons of the phenyl ring, the three carbons of the propyl chain, and the two equivalent carbons of the dimethylamino group. The chemical shifts of these carbons are influenced by their hybridization and proximity to electronegative atoms (nitrogen), providing key structural confirmation.
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl (Ar-H) | 7.0 - 7.5 (multiplet) | 125 - 140 |
| Benzylic (Ar-CH₂) | 2.5 - 3.0 (multiplet) | 35 - 45 |
| CH-NH₂ | 3.0 - 3.5 (multiplet) | 50 - 60 |
| CH₂-N(CH₃)₂ | 2.2 - 2.8 (multiplet) | 55 - 65 |
| N(CH₃)₂ | 2.1 - 2.5 (singlet) | 40 - 50 |
Advanced 2D NMR Techniques (HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and establish connectivity, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the unambiguous assignment of which protons are bonded to which carbons in the propyl chain and the dimethylamino group.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₈N₂), HRMS would be able to confirm the molecular formula by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) to the calculated theoretical mass with a very low margin of error (typically <5 ppm). This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. For a compound like this compound, GC-MS analysis would provide both the retention time (a characteristic property under specific chromatographic conditions) and a mass spectrum. The polar nature of the amino groups may necessitate derivatization (e.g., silylation) prior to GC analysis to improve volatility and chromatographic peak shape. nist.gov
The mass spectrum obtained via GC-MS, typically using electron ionization (EI), would show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that arises from the cleavage of specific bonds within the molecule. For this compound, characteristic fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines. This would lead to the formation of stable iminium ions. For example, cleavage between the benzylic carbon and the adjacent methine carbon could produce a tropylium ion (m/z 91) from the benzyl (B1604629) moiety.
Loss of small neutral molecules: Fragmentation can also occur through the loss of small, stable molecules.
Predicted Key Mass Fragments
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group cleavage |
| 72 | [C₄H₁₀N]⁺ | Iminium ion from cleavage adjacent to the dimethylamino group |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies (stretching, bending, etc.). These techniques are complementary and offer a comprehensive vibrational profile of the compound. nih.govnih.gov
The analysis of the vibrational spectra of this compound would reveal key absorptions corresponding to its structural features:
N-H Vibrations: The primary amine (-NH₂) group would exhibit characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. N-H bending vibrations would be expected around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the propyl chain and methyl groups would be observed just below 3000 cm⁻¹.
C=C Vibrations: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations for both the primary and tertiary amines would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
By comparing the experimental spectra with established correlation charts and databases, the presence of these key functional groups can be confirmed, providing further validation of the compound's structure.
Table of Mentioned Compounds
| Compound Name |
|---|
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amine, and phenyl functionalities. The predicted vibrational modes are based on the analysis of structurally similar compounds, such as N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, and general knowledge of amine and aromatic compound spectroscopy. nih.gov
Key expected spectral features include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the 3400-3300 cm⁻¹ region for the asymmetric and symmetric stretches. orgchemboulder.com The C-H stretching vibrations of the aliphatic chain and the aromatic ring are expected in the 3100-2800 cm⁻¹ range. The presence of the dimethylamino group (a tertiary amine) will be indicated by C-N stretching vibrations. rockymountainlabs.com Aromatic C=C stretching vibrations from the phenyl group are anticipated in the 1600-1450 cm⁻¹ region. The N-H bending vibration of the primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.com
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | Asymmetric and Symmetric N-H Stretching | Primary Amine |
| 3100-3000 | Aromatic C-H Stretching | Phenyl Group |
| 3000-2850 | Aliphatic C-H Stretching | Alkyl Chain |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine |
| 1600-1450 | C=C Stretching | Phenyl Group |
| 1350-1250 | C-N Stretching | Tertiary Amine |
| 1250-1020 | C-N Stretching | Aliphatic Amine |
| 910-665 | N-H Wagging | Primary Amine |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be characterized by strong signals from the aromatic ring and the carbon backbone.
The symmetric breathing mode of the phenyl ring typically gives a strong and sharp band around 1000 cm⁻¹. Other aromatic C-C stretching vibrations will also be prominent. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will appear in the 3100-2800 cm⁻¹ region. Vibrations associated with the C-N bonds of the primary and tertiary amine groups are also expected.
Table 2: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | Aromatic C-H Stretching | Phenyl Group |
| 3000-2850 | Aliphatic C-H Stretching | Alkyl Chain |
| ~1600 | Aromatic C=C Stretching | Phenyl Group |
| ~1000 | Phenyl Ring Breathing (Symmetric) | Phenyl Group |
| 1300-1100 | C-N Stretching | Primary & Tertiary Amine |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for such analyses.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be suitable for the analysis of this compound. The method would likely employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The basic nature of the amine groups may necessitate the use of a buffer to ensure good peak shape and reproducibility. Detection could be achieved using a UV detector, likely at a wavelength around 254 nm, where the phenyl group absorbs.
Due to the lack of a specific published method for this compound, a general method for related phenethylamine (B48288) derivatives is proposed. nih.gov
Table 3: Proposed HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (58:42, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 241 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for the separation and identification of volatile compounds. For the analysis of this compound, derivatization may be beneficial to improve its volatility and chromatographic behavior, although direct analysis is also possible. The following proposed GC-MS method is based on the established method for the structurally similar compound, N,N-dimethylamphetamine. swgdrug.org
Table 4: Proposed GC-MS Method Parameters for this compound
| Parameter | Condition |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12 °C/min, hold for 9.0 min |
| Injection Mode | Split (e.g., 20:1) |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 30-550 amu |
| Expected Retention Time | Approximately 4-5 minutes (based on N,N-dimethylamphetamine) swgdrug.org |
Theoretical and Computational Chemistry Studies of 2 Amino 3 Phenylpropyl Dimethylamine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Optimizations
No published studies were found that have performed DFT optimizations on (2-Amino-3-phenylpropyl)dimethylamine to determine its lowest energy conformation, bond lengths, bond angles, and dihedral angles.
Ab Initio Methods for Electronic Structure Determination
There is no available research that has employed ab initio methods to determine the electronic structure of this compound.
Analysis of Electronic Properties and Reactivity Descriptors
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
A HOMO-LUMO analysis, which is crucial for understanding the chemical reactivity and kinetic stability of a molecule, has not been reported for this compound. Data on the energies of these frontier orbitals and their energy gap are therefore unavailable.
Molecular Electrostatic Potential (MEP) Mapping
No studies have been published that include a Molecular Electrostatic Potential (MEP) map for this compound. Such a map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule.
Fukui Functions and Local Reactivity Descriptors
The calculation and analysis of Fukui functions and other local reactivity descriptors, which provide deeper insight into the reactive sites of a molecule for nucleophilic, electrophilic, and radical attacks, have not been performed for this compound in any available literature.
Global Reactivity Descriptors (Electrophilicity Index, Chemical Hardness, Softness)
The key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A harder molecule is generally less reactive. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. A softer molecule is generally more reactive.
Table 1: Representative Global Reactivity Descriptors for an Amphetamine-like Molecule (Calculated in Gas Phase) Note: This table is illustrative and does not represent actual calculated values for this compound.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -8.95 |
| LUMO Energy | ELUMO | - | 0.55 |
| Ionization Potential | I | -EHOMO | 8.95 |
| Electron Affinity | A | -ELUMO | -0.55 |
| Chemical Hardness | η | (I - A) / 2 | 4.75 |
| Chemical Softness | S | 1 / η | 0.21 |
| Electronegativity | χ | (I + A) / 2 | 4.20 |
| Electrophilicity Index | ω | μ² / (2η) | 1.86 |
These descriptors would indicate that the molecule has a significant resistance to deformation of its electron cloud (high hardness) and a moderate electrophilic character. Such data is invaluable for comparing the reactivity of different phenethylamine (B48288) derivatives. bohrium.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, metabolism, or interaction with biological targets.
To model a reaction mechanism, quantum chemical methods like DFT are used to map out the potential energy surface (PES). This involves optimizing the geometries of reactants, products, and any intermediates, and crucially, locating the transition state (TS) structures that connect them. A transition state is a first-order saddle point on the PES, and its identification is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Table 2: Hypothetical Energy Profile for a Reaction Step of this compound Note: This table is for illustrative purposes, showing the kind of data generated from a reaction path analysis.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State (TS) | +21.5 | Highest energy point along the reaction coordinate |
| Products | -15.0 | Final materials of this step |
This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, which can be invaluable for optimizing reaction conditions or understanding biological processes.
Reactions are typically carried out in a solvent, which can have a profound effect on the reaction mechanism and energetics. researchgate.net Computational models account for solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). nih.gov This approach is computationally efficient and captures bulk electrostatic effects.
Explicit Solvation Models: A number of solvent molecules are explicitly included in the calculation, typically forming a "microsolvation" shell around the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for reactions involving polar groups like amines. researchgate.netacs.org
For reactions involving the amino groups of this compound, explicit inclusion of protic solvent molecules (like water) can be crucial for accurately modeling proton transfer steps and stabilizing charged intermediates or transition states. researchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent is treated with a classical force field, balancing accuracy and computational cost. acs.org
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and verification.
Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common approach. mdpi.com The accuracy of predicted chemical shifts depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.comnih.gov
For a flexible molecule like this compound, a crucial step is to perform a thorough conformational search to identify all low-energy conformers. rsc.org The NMR parameters are then calculated for each significant conformer, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra. This procedure is essential as the observed spectrum in solution is an average over all accessible conformations. rsc.org Modern machine learning approaches, trained on large datasets of DFT-calculated and experimental shifts, are also emerging as rapid and accurate prediction tools. nrel.gov
Table 3: Illustrative Comparison of Calculated vs. Experimental 13C NMR Chemical Shifts for a Related Phenethylamine Structure Note: This table demonstrates the typical accuracy of DFT-based NMR predictions and is not specific to this compound.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C-ipso | 139.5 | 140.2 | +0.7 |
| C-ortho | 129.0 | 129.6 | +0.6 |
| C-meta | 128.8 | 129.3 | +0.5 |
| C-para | 126.5 | 127.1 | +0.6 |
| C-alpha | 51.2 | 51.9 | +0.7 |
| C-beta | 40.8 | 41.5 | +0.7 |
Theoretical calculations of vibrational (Infrared and Raman) spectra are performed by computing the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies and their corresponding intensities. bohrium.com Similar to NMR predictions, DFT methods (e.g., B3LYP) are commonly used. researcher.life
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. rsc.org For a comprehensive analysis, a Potential Energy Distribution (PED) calculation can be performed to assign the character of each vibrational mode (e.g., C-H stretch, N-H bend).
A thorough conformational analysis is also essential for flexible molecules when predicting vibrational spectra. A combination of computational approaches, such as DFT and molecular dynamics (MD), can provide a detailed picture of the molecule's structure and its interaction with solvent molecules, leading to excellent agreement between experimental and predicted IR and Raman spectra. rsc.orgnih.gov
UV-Vis Absorption Characteristics and Electronic Transitions
The study of the ultraviolet-visible (UV-Vis) absorption characteristics of this compound provides insight into its electronic structure and the permissible electronic transitions. While specific experimental UV-Vis spectral data for this compound is not extensively documented in the literature, theoretical and computational chemistry studies, along with data from structurally similar molecules like methamphetamine, allow for a detailed prediction of its absorption properties.
The primary chromophore in the this compound molecule is the phenyl group. This aromatic ring system is responsible for the molecule's characteristic absorption in the UV region. The electronic transitions are expected to be dominated by π → π* transitions within the benzene (B151609) ring. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For methamphetamine, a structurally related compound, the maximum absorption wavelength (λmax) is observed at 259 nm. nust.edu.pk This absorption is attributed to the π → π* transition of the phenyl ring. nust.edu.pk
In addition to the phenyl chromophore, the nitrogen atoms of the primary and tertiary amino groups possess non-bonding electrons (n electrons). Consequently, n → π* transitions are also theoretically possible. These transitions would involve the excitation of a non-bonding electron from a nitrogen atom to a π* antibonding orbital of the phenyl ring. Generally, n → π* transitions are of lower energy and have significantly lower molar absorptivity (ε) compared to π → π* transitions.
Computational approaches, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of molecules. nih.gov Such calculations can determine the vertical excited state energies and the nature of the corresponding electronic transitions (e.g., valence or Rydberg). nih.gov For similar aromatic compounds, TD-DFT calculations have shown excellent correlation with experimental spectral features. nih.gov
A theoretical analysis of this compound would likely reveal several absorption bands in the UV region. The most intense band would correspond to the π → π* transition of the phenyl group, expected to appear around 260 nm. Weaker absorption bands corresponding to n → π* transitions may also be predicted at longer wavelengths, though they may be obscured by the more intense π → π* band.
The solvent environment can also influence the UV-Vis absorption spectrum. Polar solvents may cause a shift in the absorption maxima due to differential stabilization of the ground and excited states. This phenomenon, known as solvatochromism, could be investigated through further computational studies by incorporating solvent models.
The following table summarizes the expected UV-Vis absorption characteristics and electronic transitions for this compound based on theoretical considerations and data from analogous compounds.
| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
| ~260 | High | π → π | Phenyl Ring |
| >280 | Low | n → π | Amino Groups / Phenyl Ring |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (2-Amino-3-phenylpropyl)dimethylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation or coupling reactions. For example, tertiary amines are often prepared using alkyl halides or alcohols in the presence of bases like KCO or DIPEA (diisopropylethylamine), as demonstrated in the synthesis of analogous phenylpropyl derivatives . Optimization can involve orthogonal experiments to evaluate variables such as reactant ratios (e.g., acrylamide:formaldehyde:dimethylamine at 20:15:11), temperature (35°C), and initiator concentration (0.4% mass fraction) . Solvent selection (e.g., DMF) and catalyst choice (e.g., NaI) also critically influence yield and purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use chromatographic techniques (HPLC, GC) to detect residual solvents like triethylamine, as outlined in residual solvent testing protocols . IR spectroscopy and mass spectrometry are essential for confirming functional groups (e.g., amine, phenyl) and molecular weight. Stability assessments should include exposure to light, heat, and humidity, with periodic spectroscopic re-evaluation to detect degradation byproducts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, respirators) and engineering controls (fume hoods). Waste must be segregated and disposed via certified biohazard waste services to prevent environmental contamination .
Advanced Research Questions
Q. How do catalytic systems influence the reactivity of this compound in dehydrogenation or coupling reactions?
- Methodological Answer : Heterogeneous catalysts like Ru(4%)@cellulose nanoparticles enhance reaction kinetics and stability in dehydrogenation processes, achieving turnover frequencies (TOF) up to 122.56 mol H/(mol Ru·h) . Compare homogeneous vs. heterogeneous systems via poisoning experiments (e.g., mercury drop tests) to confirm catalytic mechanisms. Kinetic studies should vary catalyst/substrate ratios and temperature (e.g., 35°C ± 0.1°C) to model rate laws .
Q. What strategies resolve contradictions in reported catalytic efficiencies for amine-functionalized compounds?
- Methodological Answer : Contradictions often arise from differences in catalyst supports (e.g., cellulose vs. carbon nanotubes) or reaction conditions (flow rates, solvent polarity). Systematic replication under standardized parameters (e.g., 2900 sccm flow rate, 300 pptv NH) is critical . Use multivariate statistical tools like OPLS (orthogonal projections to latent structures) to isolate variables affecting outcomes, such as urinary dimethylamine levels in biofluids .
Q. How does the steric and electronic environment of this compound affect its stability in aqueous vs. nonpolar media?
- Methodological Answer : Conduct pH-dependent stability studies using NMR or UV-Vis spectroscopy. The dimethylamino group’s basicity (pKa ~10–11) may protonate in acidic media, altering solubility and reactivity. Compare degradation rates in polar aprotic solvents (DMF) vs. aqueous buffers, noting byproducts like trimethylamine-N-oxide (TMAO) .
Q. What advanced characterization techniques elucidate the compound’s interaction with biological or polymeric matrices?
- Methodological Answer : Fluorescent derivatization (e.g., dansyl chloride tagging) enables tracking in biological systems . For polymer composites, use TEM/SEM to assess nanoparticle dispersion and FTIR to monitor hydrogen bonding between amine groups and polymer backbones .
Data Analysis and Experimental Design
Q. How can researchers design experiments to differentiate homogeneous vs. heterogeneous catalytic pathways involving this compound?
- Methodological Answer : Perform filtration tests to remove catalysts mid-reaction; a halted reaction indicates heterogeneous pathways. Alternatively, add catalyst poisons (e.g., CS)—homogeneous catalysts are typically more susceptible. Kinetic profiles (e.g., linear vs. exponential decay) further distinguish mechanisms .
Q. What statistical approaches are recommended for analyzing contradictory datasets in amine reactivity studies?
- Methodological Answer : Apply iterative qualitative analysis (e.g., triangulation with multiple datasets) and quantitative tools like OPLS to identify outliers or confounding variables . For example, urinary dimethylamine levels in metabolic studies may require normalization to creatinine to account for physiological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
